molecular formula C9H10O3 B2838359 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol CAS No. 73447-99-1

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol

Cat. No.: B2838359
CAS No.: 73447-99-1
M. Wt: 166.176
InChI Key: KDZFTYMGINYVLP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with two methyl groups at the 2-position and a hydroxyl group at the 5-position. Its molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol. This compound is primarily utilized in chemical synthesis and material science, though its biological activities remain less explored compared to structurally related analogs.

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZFTYMGINYVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73447-99-1
Record name 2,2-dimethyl-1,3-dioxaindan-5-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol typically involves the cyclization of catechol derivatives with appropriate methylating agents. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxolane ring, followed by oxidation to introduce the hydroxyl group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,2-dimethyl, 5-OH C₉H₁₀O₃ 166.17 Synthetic intermediate; limited bioactivity data
Sesamol (1,3-Benzodioxol-5-ol) 5-OH (unsubstituted dioxole ring) C₇H₆O₃ 138.12 Antioxidant, anti-inflammatory; used in food and dermatology
6-Allyl-4-methoxy-1,3-benzodioxol-5-ol 4-OCH₃, 5-OH, 6-allyl C₁₁H₁₂O₄ 208.21 Hydroxylated metabolite of myristicin; enzymatic studies
6-[(3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl]-1,3-benzodioxol-5-ol 5-OH, 6-substituted with dichlorophenyl-pyrrolidinyl C₁₈H₁₆Cl₂N₂O₃ 403.24 Potential ATPase inhibitor; high-throughput screening candidate
6-(1-Pyrrolidinyl(3,4,5-trimethoxyphenyl)methyl)-1,3-benzodioxol-5-ol 5-OH, 6-substituted with trimethoxyphenyl-pyrrolidinyl C₂₁H₂₅NO₆ 387.43 Drug-like molecule; stored at low temperatures for stability

Key Observations:

Structural Diversity: Sesamol (unsubstituted dioxole ring) exhibits broad biological activity, including inhibition of α-glycosidase and acetylcholinesterase enzymes . Alkyl/Methoxy Derivatives: Compounds like 6-Allyl-4-methoxy-1,3-benzodioxol-5-ol are synthesized via hydroxylation or allylation reactions, often serving as metabolites or intermediates in enzymatic studies . Complex Substitutions: Derivatives with pyrrolidinyl or morpholino groups (e.g., compounds in ) are designed for targeted bioactivity, such as enzyme inhibition.

Polar substituents (e.g., -OH, -OCH₃) enhance solubility and interaction with biological targets, as seen in sesamol’s antioxidant efficacy .

Synthetic Routes :

  • Sesamol is naturally derived from sesame oil, while synthetic analogs often involve electrophilic substitution, allylation, or palladium-catalyzed coupling .
  • Complex derivatives (e.g., ) require multi-step synthesis, including hydroxylation, alkylation, and purification via chromatography.

Biological and Industrial Applications: Sesamol is widely used in food preservation and dermatology due to its low toxicity and antioxidant properties .

Biological Activity

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol is a compound belonging to the benzodioxole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzodioxole framework with two methyl groups at the 2-position. This structural configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, thereby influencing different biochemical pathways. The compound may act as an inhibitor or activator in these pathways, which is crucial for its potential therapeutic applications.

Anticancer Activity

Recent studies have focused on the anticancer properties of benzodioxole derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines.

Case Study:
A study synthesized new benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects on A549 human lung adenocarcinoma cells. The results demonstrated that certain derivatives exhibited significant anticancer activity by inducing apoptosis and inhibiting DNA synthesis in cancer cells. Notably, the presence of specific substituents on the benzene ring influenced the cytotoxic effects observed .

CompoundCell LineIC50 (µM)Mechanism
Compound 5A54912.11Induces apoptosis
Compound 6C66.2Inhibits DNA synthesis

Antimicrobial Activity

The antimicrobial potential of benzodioxole derivatives has also been explored. Some studies suggest that these compounds can inhibit the growth of various pathogenic bacteria and fungi.

Research Findings:
A comparative study indicated that certain benzodioxole derivatives demonstrated considerable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be significantly lower than those for standard antibiotics .

PathogenMIC (mg/mL)
Staphylococcus aureus0.15625
Escherichia coli0.625

Safety and Toxicology

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary studies suggest low toxicity levels in non-cancerous cell lines compared to cancerous ones, indicating a favorable therapeutic index .

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